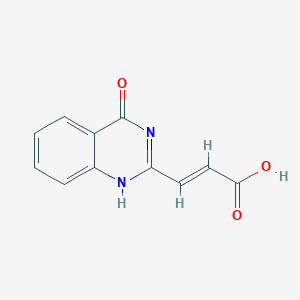

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

描述

属性

IUPAC Name |

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHQCDJWFSXEDO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation with Phosphorus Oxychloride

A high-yielding route reported in the Egyptian Journal of Chemistry utilizes anthranilic acid and maleic anhydride to form 3,1-benzoxazin-4-one-3-acrylic acid, which is subsequently treated with thiosemicarbazide in phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack at the oxazinone carbonyl, followed by cyclodehydration to construct the quinazolinone ring (Scheme 1).

Optimized Parameters :

-

POCl₃ volume: 15 mL per 0.01 mol substrate;

-

Reflux duration: 6 hours;

-

Workup: Precipitation in ice/HCl, recrystallization from methanol;

This method excels in simplicity and minimal byproduct formation but requires careful handling of corrosive POCl₃.

Oxazoline Ring-Opening and Cyclization

A novel approach from Organic Chemistry Frontiers involves AlCl₃-mediated ring-opening of 2-(4,5-dihydrooxazol-2-yl)aniline derivatives, followed by oxidative cyclization using phenyliodine bis(trifluoroacetate) (PIFA). The acrylic acid moiety is introduced via a Michael addition of acrylic acid to an in situ-generated imine intermediate.

Critical Steps :

-

Oxazoline activation: AlCl₃ (2 equiv) and H₂O (5 equiv) in CH₂Cl₂;

-

Cyclization: PIFA (1 equiv) at 25°C for 3 hours;

-

Acidification: Adjust to pH 7.0 with HCl to precipitate the product .

Yields reach 65–70%, with purity >95% after flash chromatography. This method’s mild conditions suit acid-sensitive substrates.

Ethylene Carbonate-Mediated Alkylation

Patent US8114995B2 discloses a two-step alkylation-hydrolysis strategy. A quinazolinone mesylate intermediate reacts with ethylene carbonate in DMF at 110°C to install a 2-hydroxyethoxy side chain, which is oxidized to acrylic acid using KMnO₄ in acidic medium.

Process Highlights :

-

Alkylation: 12-hour reflux in DMF;

-

Oxidation: 0.1 M KMnO₄, H₂SO₄ (pH 2), 60°C for 4 hours;

-

Isolation: Crystallization from ethanol/water (1:1);

This method offers precise control over substituent positioning but requires stringent pH management during oxidation.

Thermal Fusion of Ester Precursors

A solvent-free method from Modern Scientific Press involves fusing 2-cyano-3-arylacrylic acid esters with quinazolinone precursors at 180–185°C. The acrylonitrile intermediate undergoes in situ hydrolysis to the carboxylic acid under acidic workup conditions.

Key Data :

This approach eliminates solvent costs but demands high-temperature tolerance.

Comparative Analysis of Synthetic Methods

化学反应分析

Types of Reactions

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.

科学研究应用

Anticancer Activity

Research indicates that compounds within the quinazolinone family, including (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action typically involves interference with cellular signaling pathways and modulation of enzyme activity .

Antibacterial and Antiviral Activities

In addition to anticancer effects, this compound has demonstrated antibacterial and antiviral properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition in disc diffusion assays. Furthermore, its potential as an antiviral agent has been explored, particularly in the context of HIV and other viral infections .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes. Its interaction with enzymes can modulate their activity, thereby influencing metabolic pathways relevant to various diseases .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. This versatility makes it an attractive candidate for further research in medicinal chemistry .

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of other valuable compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in creating diverse chemical products .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cell lines (e.g., MCF-7). |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria. |

| Antiviral Activity | Potential activity against HIV and other viruses. |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in disease processes. |

| Medicinal Chemistry | Serves as a building block for drug development. |

| Industrial Use | Intermediate in synthesizing other chemical products. |

作用机制

The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

相似化合物的比较

[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thioacetic acid

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Antimicrobial Activity

- QZN 1/QZN 2 Conjugates: When conjugated to peptides (e.g., VP, GVP), both show incremental activity increases with peptide hydrophobicity. For example, 4-(4-oxo-quinazolin-2-yl)butanoic acid-GVGVP exhibits broad-spectrum activity against X. oryzae and E. coli .

- Acrylic Acid Derivative: No direct antimicrobial data are reported, but its electrophilic nature may enhance membrane disruption or enzyme inhibition compared to saturated analogs.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Antioxidant and Anti-Inflammatory Activity

- N-(4-oxo-quinazolin-2-yl)propanehydrazides : Chloro- and nitro-substituted derivatives exhibit superior antioxidant activity (vs. ascorbic acid) and anti-inflammatory effects (vs. acetylsalicylic acid) .

- Acrylic Acid Derivative : The conjugated system may stabilize free radicals or chelate metal ions, but experimental validation is lacking.

Structure-Activity Relationship (SAR) Insights

- Chain Length : Saturated alkyl chains (QZN 1/QZN 2) minimally affect antimicrobial activity, emphasizing the role of electronic/steric factors over hydrophobicity .

- Electrophilic Groups : The acrylic acid’s α,β-unsaturated system may enhance target binding (e.g., Michael addition to cysteine residues) compared to QZN 1/QZN 2 .

- Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on arylidene hydrazides improve anti-inflammatory activity, suggesting similar modifications could benefit the acrylic acid derivative .

生物活性

Overview

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic compound that integrates the quinazolinone and acrylic acid structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Chemical Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- IUPAC Name : (E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

- CAS Number : 306996-85-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.

- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.

- Pathway Interference : The compound may disrupt critical signaling pathways associated with disease processes, including cancer and inflammation.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promise in preclinical studies:

-

Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.6 HT29 (Colon) 12.3

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

- Animal Models : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain indicators.

Case Studies

-

Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cell growth in MCF-7 and HT29 cells through apoptosis induction mechanisms.

- Findings : The compound triggered apoptotic pathways leading to increased caspase activity.

- : This suggests its potential as a lead compound for further development in cancer therapy.

-

Anti-inflammatory Research : In a study conducted on rat models with induced arthritis, the administration of this compound led to significant reductions in joint swelling and inflammatory markers.

- Findings : Histopathological analysis showed reduced infiltration of inflammatory cells.

- : These results support the potential use of this compound as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-3-(4-Oxoquinazolin) | Quinazolinone | Anticancer, anti-inflammatory |

| Cinnamic Acid | Acrylic Acid | Antioxidant, antimicrobial |

| Indoleacrylic Acid | Indole Derivative | Plant growth hormone |

The unique structure of this compound allows it to exhibit distinct biological activities compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。